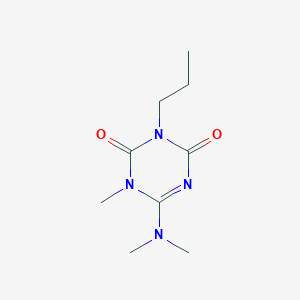
6-(Dimethylamino)-1-methyl-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Dimethylamino)-1-methyl-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dimethylamino)-1-methyl-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of appropriate amines with triazine precursors under controlled conditions. One common method involves the condensation of dimethylamine with a triazine derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .
Análisis De Reacciones Químicas
Types of Reactions: 6-(Dimethylamino)-1-methyl-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced triazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with various functional groups.
Aplicaciones Científicas De Investigación
6-(Dimethylamino)-1-methyl-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mecanismo De Acción
The mechanism of action of 6-(Dimethylamino)-1-methyl-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
1,3,5-Triazine-2,4,6-trione: Another triazine derivative with different substituents.
6-Amino-1,3-dimethyluracil: A structurally related compound with amino and methyl groups.
1,3-Dimethyl-6-amino-uracil: Similar in structure but with different functional groups.
Uniqueness: 6-(Dimethylamino)-1-methyl-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione stands out due to its specific combination of dimethylamino, methyl, and propyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
51235-42-8 |
|---|---|
Fórmula molecular |
C9H16N4O2 |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
6-(dimethylamino)-1-methyl-3-propyl-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C9H16N4O2/c1-5-6-13-8(14)10-7(11(2)3)12(4)9(13)15/h5-6H2,1-4H3 |
Clave InChI |
PXUGGZBENOUFRJ-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=O)N=C(N(C1=O)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


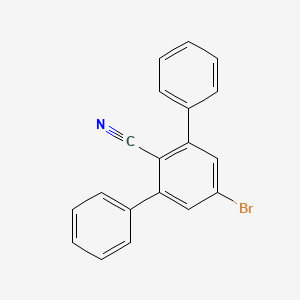
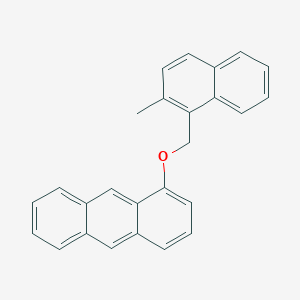
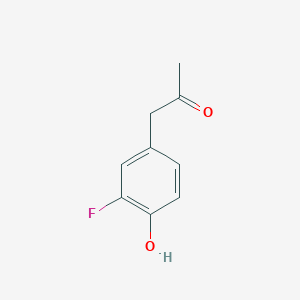

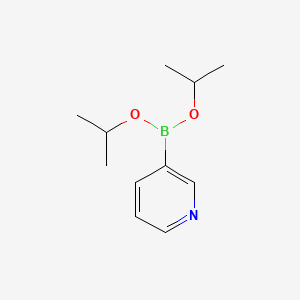
![2-([3,4'-Bipyridin]-2'-yl)acetonitrile](/img/structure/B13142705.png)



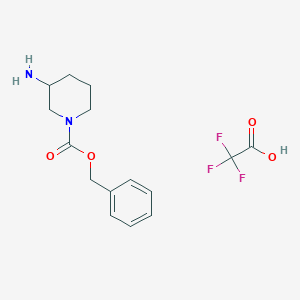
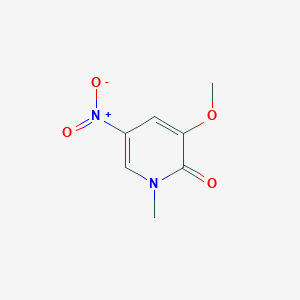
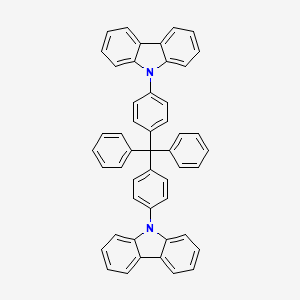
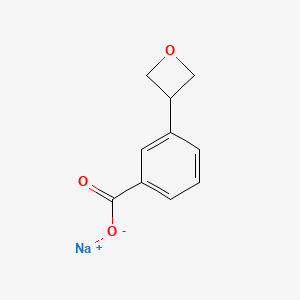
![2-Methyl-[3,4'-bipyridin]-6-amine](/img/structure/B13142729.png)
